molecular formula C8H9N3 B188196 2-Amino-4,6-dimethylnicotinonitrile CAS No. 5468-34-8

2-Amino-4,6-dimethylnicotinonitrile

Cat. No.: B188196
CAS No.: 5468-34-8
M. Wt: 147.18 g/mol
InChI Key: GCJFVYFSZCMYLU-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinonitrile is a heterocyclic organic compound with a pyridine ring structure. It is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, featuring amino and nitrile functional groups, allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the activity of the enzymes or proteins .

Cellular Effects

It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dimethylnicotinonitrile in animal models have not been extensively studied. It is known that the effects of the compound can vary with different dosages

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,6-dimethylnicotinonitrile typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in an aqueous medium using cellulose sulfuric acid as a catalyst . This method is advantageous due to its shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Amino-4,6-dimethylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,6-dimethylnicotinonitrile involves its interaction with various molecular targets. For instance, its cytotoxic effects against cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with phenyl groups instead of methyl groups.

    2-Amino-3-cyanopyridine: Another pyridine derivative with a nitrile group.

    4,6-Dimethyl-2-phenylamino-nicotinonitrile: Similar structure with a phenylamino group.

Uniqueness

2-Amino-4,6-dimethylnicotinonitrile is unique due to its specific combination of amino and nitrile functional groups along with methyl substituents

Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFVYFSZCMYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282311
Record name 2-amino-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5468-34-8
Record name 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5468-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25393
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5468-34-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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